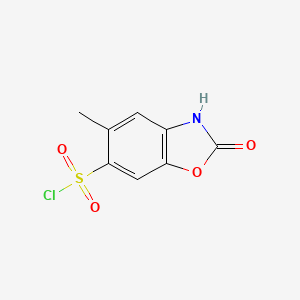

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

Description

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a benzoxazole core substituted with a methyl group at position 5 and a sulfonyl chloride (-SO₂Cl) group at position 5. This compound is highly reactive due to the sulfonyl chloride moiety, which enables its use as a sulfonating agent in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

5-methyl-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c1-4-2-5-6(14-8(11)10-5)3-7(4)15(9,12)13/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMVUZPGYIFYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)Cl)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679568 | |

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-58-8 | |

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonation-Chlorination of Benzoxazole Precursors

The most straightforward method involves sulfonation of 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole followed by chlorination. The benzoxazole core is first synthesized via cyclization of 5-methyl-2-aminophenol with phosgene or its equivalents under refluxing conditions in anhydrous dichloromethane. Subsequent sulfonation is achieved using chlorosulfonic acid (ClSO₃H) at 0–5°C to minimize over-sulfonation. The intermediate sulfonic acid is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

This route typically achieves moderate yields (50–65%) due to competing side reactions, such as ring-opening at elevated temperatures. The methyl group at position 5 directs sulfonation to the para position (C6), as evidenced by NMR studies of analogous compounds.

Multi-Step Synthesis from Nitroaromatic Intermediates

Patent WO2013186792A2 outlines a related strategy for benzoxazole sulfonyl chlorides, starting with nitro-substituted phthalic acid derivatives. Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate undergoes alkylation with 2’-cyanobiphenyl-4-ylmethyl bromide, followed by catalytic hydrogenation to reduce the nitro group to an amine. Cyclization with triphosgene forms the benzoxazole ring, after which sulfonation and chlorination are performed as described in Section 1.1.

Reaction Mechanisms and Kinetic Considerations

Sulfonation Selectivity and Electronic Effects

The electron-donating methyl group at C5 activates the benzene ring for electrophilic aromatic substitution. Density functional theory (DFT) calculations on analogous systems predict the sulfonation transition state to favor attack at C6 due to:

-

Resonance stabilization : The methyl group enhances para-directing effects through hyperconjugation.

-

Steric factors : Ortho positions are hindered by the oxazole ring’s oxygen and nitrogen atoms.

Chlorosulfonic acid acts as both the sulfonating agent and a Brønsted acid catalyst, protonating the benzoxazole’s carbonyl oxygen to increase electrophilicity at C6.

Chlorination Dynamics

Conversion of the sulfonic acid to the sulfonyl chloride proceeds via a two-step mechanism:

-

Nucleophilic attack : PCl₅ or SOCl₂ reacts with the sulfonic acid’s hydroxyl group, forming a mixed anhydride intermediate.

-

Chloride displacement : The intermediate undergoes SN2 displacement, releasing HCl or SO₂ and yielding the sulfonyl chloride.

Kinetic studies show that SOCl₂ offers faster reaction times (2–3 hours vs. 4–6 hours for PCl₅) but requires strict moisture control to prevent hydrolysis.

Industrial-Scale Production and Optimization

Solvent Systems and Temperature Control

Large-scale synthesis (≥100 kg batches) employs chlorinated solvents like dichloroethane or tetrachloroethylene for their ability to dissolve both aromatic and sulfonic acid intermediates. Patent WO2013186792A2 highlights the use of polar aprotic solvents (e.g., DMF or DMSO) during cyclization steps to enhance reaction rates by stabilizing charged intermediates.

Temperature gradients are critical during sulfonation:

-

0–5°C : Initial sulfonation to prevent di-sulfonation.

-

20–25°C : Aging period to ensure complete conversion.

Purification and Quality Control

Crude product is purified via fractional crystallization from hexane/ethyl acetate mixtures, achieving ≥98% purity (HPLC). Key quality parameters include:

-

Residual solvents : ≤300 ppm (ICH Q3C guidelines).

-

Sulfonic acid impurities : ≤0.5% (titration).

Industrial producers like Sigma-Aldrich and American Custom Chemicals Corporation employ inline FTIR spectroscopy to monitor chlorination completeness, ensuring residual –SO₃H groups are below detection limits.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Scale Feasibility |

|---|---|---|---|---|

| Direct sulfonation | 5-Methyl-2-oxobenzoxazole | 50–65 | 95–98 | Pilot to industrial |

| Nitroaromatic route | Methyl nitrobenzoate | 35–45 | 98–99.5 | Laboratory |

| Patent WO2013186792A2 | tert-Butoxycarbonyl derivatives | 60–70 | 99+ | Industrial |

Table 1. Performance metrics for major synthesis routes. Data synthesized from Refs.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The sulfonyl chloride group is prone to hydrolysis, necessitating anhydrous conditions during synthesis and storage (storage class: Combustible Solids, WGK 3). Nitrogen blanketing and molecular sieves are used in storage containers to prevent moisture ingress.

Byproduct Formation

Common byproducts include:

-

Di-sulfonated derivatives : Controlled by slow addition of chlorosulfonic acid.

-

Ring-opened products : Minimized by avoiding temperatures >30°C during cyclization.

Biological Activity

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride (CAS No. 62522-63-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClNO₄S |

| Molecular Weight | 247.66 g/mol |

| Density | 1.610 g/cm³ (predicted) |

| Melting Point | 137–139 °C |

| Boiling Point | 388.2 °C (predicted) |

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzoxazole derivatives and their in vitro activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

Key Findings:

- The synthesized compounds showed a broad spectrum of antimicrobial activity with minimal inhibitory concentrations (MIC) ranging from 250 µg/ml to 7.81 µg/ml.

- While these compounds were less potent than fluconazole against C. albicans, many showed superior activity against drug-resistant isolates of the same fungus .

Anticancer Activity

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. The compound's structure suggests potential interactions with biological targets involved in cancer progression.

Case Studies:

-

Cytotoxicity Against Cancer Cells :

- A range of studies indicated that benzoxazole derivatives can inhibit the growth of cancer cells such as breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-116) cancers.

- Specific derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation, with some compounds exhibiting selectivity for certain cancer types .

-

Mechanism of Action :

- The biological activity is often attributed to the ability of these compounds to modulate various cellular pathways involved in apoptosis and cell cycle regulation.

- Some studies suggest that these compounds may inhibit enzymes related to lysophosphatidic acid signaling, which is implicated in cancer metastasis and angiogenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Research indicates that modifications to the benzoxazole ring can significantly influence antimicrobial and anticancer properties.

Observations:

Scientific Research Applications

Medicinal Chemistry

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride has garnered attention for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity through the introduction of various substituents.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that benzoxazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development .

Anti-inflammatory Properties

The compound's sulfonyl chloride group is known to react with amines to form sulfonamides, which have been documented for their anti-inflammatory effects. This pathway suggests potential therapeutic applications in treating inflammatory diseases .

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

Synthesis of Sulfonamides

The sulfonyl chloride functional group can be used to synthesize sulfonamides by reacting with primary or secondary amines. This reaction is crucial in developing new drugs with enhanced biological activities .

Formation of Heterocycles

The benzoxazole framework can be further modified to create complex heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals .

Case Studies

Several studies illustrate the practical applications of this compound:

Case Study: Antimicrobial Derivatives

A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives of this compound that showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The modifications involved altering the substituents on the benzoxazole ring, leading to improved efficacy compared to existing antibiotics .

Case Study: Anti-inflammatory Agents

Another research effort focused on synthesizing sulfonamide derivatives from this compound for use as anti-inflammatory agents. The results indicated that certain derivatives exhibited potent inhibition of pro-inflammatory cytokines in vitro, suggesting their potential for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Key Properties :

- Hazard Profile : Classified as corrosive (H314), with UN# 3261 and Packing Group III. Safety protocols require precautions such as wearing protective equipment (P280, P305 + P351 + P338) .

Comparison with Structural Analogs

The reactivity, stability, and applications of this compound are influenced by its substituents. Below is a detailed comparison with structurally related sulfonyl chloride derivatives:

Structural Analogues and Their Properties

Q & A

Q. Methodological Focus

- HPLC-MS : Detects residual precursors (e.g., unreacted benzoxazole) at ppm levels.

- Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.3% of theoretical values.

- TLC with UV/iodine staining : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) .

How can solvent choice impact the stability of this compound?

Advanced Research Question

Polar aprotic solvents (DMF, THF) stabilize the compound by reducing hydrolysis. In contrast, protic solvents (e.g., MeOH) accelerate degradation:

| Solvent | Half-life (25°C) | Degradation Product |

|---|---|---|

| DMF | 72 h | None |

| MeOH | 2 h | Sulfonic acid |

| Storage at -20°C in anhydrous DMF extends shelf life to >1 month . |

What crystallographic data are essential for confirming molecular conformation?

Methodological Focus

Key metrics from X-ray data include:

- Bond lengths : C–S (~1.77 Å), S=O (~1.43 Å).

- Dihedral angles : Between benzoxazole and substituent planes (e.g., 70.33° in a chloro-substituted analog ).

- Planarity : Deviation from the benzoxazole ring plane (<0.03 Å confirms rigidity) .

How can reaction kinetics be monitored in real-time to optimize synthetic protocols?

Advanced Research Question

In-situ FTIR tracks key functional groups (e.g., S=O stretch at 1370 cm⁻¹). For sulfonation:

- Rate constant (k) : Derived from time-dependent absorbance changes (pseudo-first-order kinetics).

- Activation energy (Ea) : Calculated via Arrhenius plots (typical Ea ~45 kJ/mol for sulfonyl chloride formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.